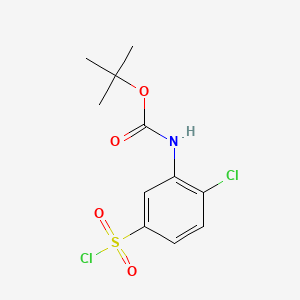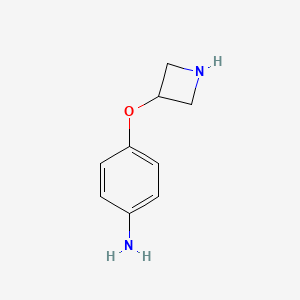
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine typically involves the formation of the thiazole ring followed by the introduction of the methoxymethyl and N-methylmethanamine groups. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the methoxymethyl and N-methylmethanamine groups .
Industrial Production Methods
Industrial production of thiazole derivatives often employs microwave-assisted synthesis and other advanced techniques to enhance yield and reduce reaction times. These methods are scalable and can be optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mécanisme D'action
The mechanism of action of 1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring
Uniqueness
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxymethyl and N-methylmethanamine groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H12N2OS |
|---|---|
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
1-[2-(methoxymethyl)-1,3-thiazol-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-8-3-6-5-11-7(9-6)4-10-2/h5,8H,3-4H2,1-2H3 |
Clé InChI |
VTSAAELCLTVSEK-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CSC(=N1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



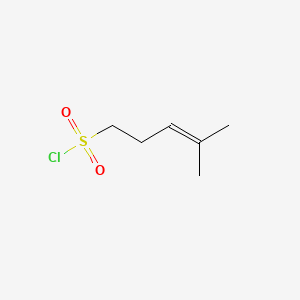

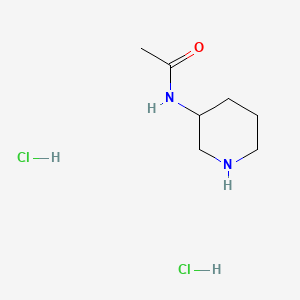

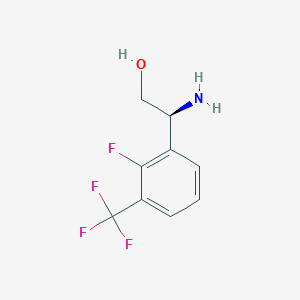
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)


![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)

